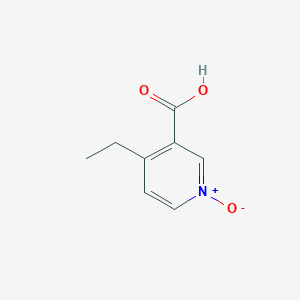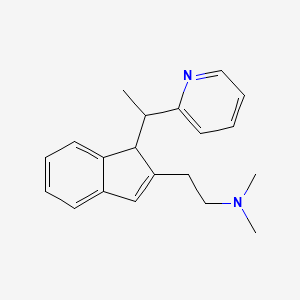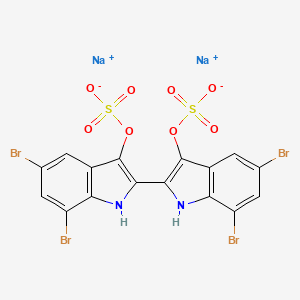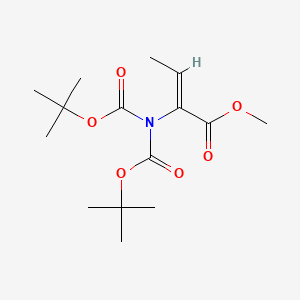
3-Carboxy-4-ethylpyridine1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxy-4-ethylpyridine1-oxide is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carboxyl group at the third position and an ethyl group at the fourth position on the pyridine ring, along with an oxide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-ethylpyridine1-oxide can be achieved through several methods. One common approach involves the oxidation of 4-ethylpyridine using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the carboxylation of 4-ethylpyridine using carbon dioxide under high pressure and temperature conditions. This method requires a catalyst, such as a transition metal complex, to promote the carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carboxy-4-ethylpyridine1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted pyridines, and various carboxylated compounds.
Applications De Recherche Scientifique
3-Carboxy-4-ethylpyridine1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Carboxy-4-ethylpyridine1-oxide involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl group and oxide group can also participate in various chemical interactions, modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-4-carboxylic acid: Similar structure but lacks the ethyl group.
4-Ethylpyridine: Similar structure but lacks the carboxyl and oxide groups.
Pyridine-3-carboxylic acid: Similar structure but with the carboxyl group at a different position.
Uniqueness
3-Carboxy-4-ethylpyridine1-oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
98491-83-9 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
4-ethyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-6-3-4-9(12)5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Clé InChI |
VKLTVJVADLYIEX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=[N+](C=C1)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)


![6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)





![1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13113090.png)
![rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13113095.png)
